molecular formula C26H35N3O3 B605653 (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide CAS No. 1657028-64-2

(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide

カタログ番号: B605653
CAS番号: 1657028-64-2
分子量: 437.6 g/mol
InChIキー: LGYDWJJZDCXEOV-JWQCQUIFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Functional Group Modifications and SAR Insights

Modifications to the 7-hydroxy-1,2,3,4-tetrahydroisoquinoline (Tic-OH) and piperidine N-substituents significantly impact binding affinity and selectivity:

  • Removal of 7-OH (→ 5 ): Increased lipophilicity enhances κ-opioid receptor (KOP) affinity but reduces NOP activity .
  • 3-Hydroxyphenyl Substitution (→ 8 ): Agonist activity at NOP/KOP due to disrupted hydrogen bonding with receptor residues .

Table 2: Impact of Structural Modifications on Binding Affinity

CompoundModificationKₐ (nM) NOPKₐ (nM) KOPSelectivity Ratio (KOP/NOP)Source
6 None (Parent Compound)16.670.03555.6
5 7-OH → H>10,0000.12>83.3
8 3-OH → H24.50.05490

Mechanistic Insights from Molecular Docking

  • JDTic/AT-076 Binding : The 3-hydroxyphenyl group interacts with structured water molecules in KOP (residues C210, W124), stabilizing antagonist conformations .
  • NOP Receptor Incompatibility : The trans-3R,4R-dimethylpiperidine scaffold clashes with NOP’s binding pocket, explaining poor affinity compared to KOP .

Advanced Reaction Strategies

  • Cyanation : Pd-catalyzed cyanation of triflate intermediates (e.g., III-3a III-4a ) introduces nitrile groups for further functionalization .
  • Raney Nickel Reduction : Converts nitriles to amines (e.g., 8 10 ) for probing basicity effects on receptor activity .

Critical Reagents :

  • BOP Reagent : Used for amide bond formation between piperidine and tetrahydroisoquinoline moieties .
  • LiOH/Dimethyl Sulfate : Selective methylation of phenolic hydroxyls to modulate pharmacokinetics .

Stability and Degradation Pathways

  • Hydroxyl Sensitivity : The 3-hydroxyphenyl group is prone to oxidative degradation under acidic conditions, necessitating protective groups (e.g., TBDMS) during synthesis .
  • Amide Hydrolysis : Susceptibility to enzymatic cleavage in vivo requires formulation adjustments to enhance half-life .

科学的研究の応用

Key Identifiers

  • CAS Number : 361444-66-8
  • Molecular Formula : C28H39N3O3
  • InChIKey : ZLVXBBHTMQJRSX-VMGNSXQWSA-N

Opioid Receptor Antagonism

JDTic has been extensively studied for its role as a selective antagonist of the kappa opioid receptor (KOR). Research indicates that it exhibits subnanomolar affinity for KORs and demonstrates significant selectivity over mu and delta opioid receptors. This selectivity makes JDTic a valuable tool in studying the physiological roles of KORs and their implications in pain management and mood disorders .

Pain Management Research

Given its antagonistic properties at KORs, JDTic is being investigated for its potential to alleviate pain without the side effects commonly associated with mu opioid receptor agonists. Studies have shown that JDTic can inhibit kappa agonist-induced diuresis in animal models, suggesting its utility in developing new analgesics that minimize addiction risks .

Neuropharmacological Studies

JDTic's ability to modulate neurochemical pathways related to stress and mood disorders positions it as a candidate for research into treatments for depression and anxiety. Its effects on KORs may help elucidate the neurobiological underpinnings of these conditions .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of JDTic involves several steps including the formation of key intermediates through palladium-catalyzed reactions and reductive amination techniques. The structure-activity relationship studies have highlighted that modifications to the piperidine and isoquinoline components can significantly impact the binding affinity and selectivity towards opioid receptors .

Synthesis Overview

The synthesis typically begins with commercially available precursors which undergo multiple transformations including:

  • Palladium-catalyzed transfer hydrogenation
  • Lithium aluminum hydride reduction
  • Coupling reactions using activated carboxylic acids

These methods allow for the precise manipulation of functional groups that enhance receptor binding properties .

Case Study 1: Analgesic Efficacy

A study published in the Journal of Medicinal Chemistry reported on the analgesic efficacy of JDTic in rodent models. The results indicated that JDTic effectively reduced pain responses without inducing typical opioid side effects such as sedation or respiratory depression .

Case Study 2: Mood Regulation

Another research effort focused on JDTic's potential effects on mood regulation through KOR antagonism. In this study, JDTic administration resulted in decreased anxiety-like behaviors in stressed animal models, suggesting possible therapeutic applications in treating anxiety disorders .

作用機序

AT-076は、4つのオピオイド受容体すべてに対するサイレントアンタゴニストとして機能します。 これは、μ-オピオイド受容体およびδ-オピオイド受容体に対する競合的アンタゴニストとして、κ-オピオイド受容体およびノシセプチン受容体に対する非競合的アンタゴニストとして作用します 。 関与する分子標的と経路には、オピオイド受容体シグナル伝達の阻害が含まれ、これにより、内因性および外因性オピオイドの効果が低下します。

類似の化合物との比較

AT-076は、4つのオピオイド受容体すべてにわたるバランスのとれた拮抗作用により、ユニークです。 類似の化合物には以下が含まれます。

    JDTic: AT-076が誘導された選択的κ-オピオイド受容体拮抗薬.

    セブラノパドール: 複数のオピオイド受容体で活性を持つオピオイド受容体アゴニスト。

    ブプレノルフィン: μ-オピオイド受容体における部分アゴニスト、およびκ-オピオイド受容体におけるアンタゴニスト。

AT-076のユニークさは、4つのオピオイド受容体すべてにわたってバランスのとれたアンタゴニストとして作用する能力にあり、研究および潜在的な治療用途における貴重なツールとなっています。

類似化合物との比較

AT-076 is unique due to its balanced antagonistic activity across all four opioid receptors. Similar compounds include:

AT-076’s uniqueness lies in its ability to act as a balanced antagonist across all four opioid receptors, making it a valuable tool in research and potential therapeutic applications.

生物活性

(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide, commonly referred to as JDTic, is a synthetic compound primarily studied for its selective antagonist activity at kappa opioid receptors (KOR). This compound has garnered attention due to its potential therapeutic applications in pain management and addiction treatment.

Chemical Structure and Synthesis

The chemical structure of JDTic is characterized by a complex arrangement that includes a tetrahydroisoquinoline core and a piperidine moiety. The synthesis of JDTic involves multiple steps, including the coupling of various functional groups to achieve the desired pharmacological properties. The detailed synthetic pathway has been documented in literature, highlighting key intermediates and reaction conditions used to produce this compound .

Kappa Opioid Receptor Antagonism

JDTic is known for its high affinity and selectivity for kappa opioid receptors. In vitro studies have demonstrated that JDTic exhibits subnanomolar potency at KOR with a KeK_e value of approximately 0.18 nM. In comparison, it shows significantly lower affinity for mu (μ) and delta (δ) opioid receptors, making it a valuable tool for studying the role of KOR in various physiological processes .

Table 1: Affinity of JDTic at Opioid Receptors

Receptor TypeKeK_e (nM)Selectivity Ratio (μ/K)Selectivity Ratio (δ/K)
Kappa0.1837248
Mu>6.66
Delta>44.52

Pharmacological Effects

JDTic's pharmacological profile indicates that it can effectively antagonize KOR-mediated effects such as diuresis and dysphoria in animal models. Studies have shown that administration of JDTic can block the effects induced by selective KOR agonists like U50,488, confirming its antagonist properties .

Case Studies

Several studies have explored the therapeutic potential of JDTic in various contexts:

  • Pain Management : In rodent models, JDTic has been shown to reduce pain responses without the side effects commonly associated with μ-opioid receptor agonists. This suggests its potential use in developing non-addictive pain relief medications.
  • Addiction Treatment : Research indicates that KOR antagonists like JDTic may help mitigate stress-induced relapse in substance abuse disorders. By blocking KORs, JDTic may reduce the negative emotional states associated with withdrawal and cravings .

ADME Profile

The absorption, distribution, metabolism, and excretion (ADME) profile of JDTic has been evaluated to understand its pharmacokinetics better:

  • Absorption : JDTic demonstrates good oral bioavailability.
  • Distribution : The compound shows extensive tissue distribution with a favorable volume of distribution.
  • Metabolism : Metabolic pathways include phase I transformations primarily via cytochrome P450 enzymes.
  • Excretion : Renal excretion is the primary route for elimination of metabolites.

特性

CAS番号

1657028-64-2

分子式

C26H35N3O3

分子量

437.6 g/mol

IUPAC名

(3R)-7-hydroxy-N-[(2S)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

InChI

InChI=1S/C26H35N3O3/c1-17(2)25(16-29-10-8-18(9-11-29)19-4-3-5-22(30)12-19)28-26(32)24-14-20-6-7-23(31)13-21(20)15-27-24/h3-7,12-13,17-18,24-25,27,30-31H,8-11,14-16H2,1-2H3,(H,28,32)/t24-,25-/m1/s1

InChIキー

LGYDWJJZDCXEOV-JWQCQUIFSA-N

SMILES

CC(C)C(CN1CCC(CC1)C2=CC(=CC=C2)O)NC(=O)C3CC4=C(CN3)C=C(C=C4)O

異性体SMILES

CC(C)[C@@H](CN1CCC(CC1)C2=CC(=CC=C2)O)NC(=O)[C@H]3CC4=C(CN3)C=C(C=C4)O

正規SMILES

CC(C)C(CN1CCC(CC1)C2=CC(=CC=C2)O)NC(=O)C3CC4=C(CN3)C=C(C=C4)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

AT-076;  AT 076;  AT076.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide
Reactant of Route 3
(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide
Reactant of Route 4
(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide
Reactant of Route 5
(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide
Reactant of Route 6
(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。